C.I. Direct Orange 8, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

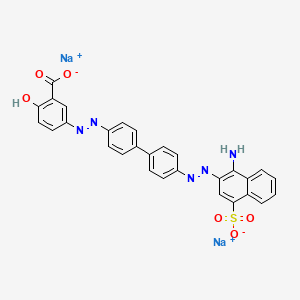

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industrial applications, including textile dyeing and paper shading. The compound has a complex molecular structure, with the molecular formula C29H19N5Na2O6S and a molecular weight of 611.5356 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps:

Diazotization: 4-(4-Aminophenyl)benzenamine undergoes diazotization to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzoic acid to form an intermediate azo compound.

Second Diazotization and Coupling: The intermediate is further diazotized and coupled with 4-aminonaphthalene-1-sulfonic acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is carried out in large reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity. The final product is then purified through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining procedures for microscopy.

Medicine: Investigated for potential therapeutic uses, including as a diagnostic agent.

Industry: Widely used in textile dyeing, paper shading, and as a colorant in various products.

Mechanism of Action

The mechanism of action of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves its interaction with molecular targets through its azo bonds and sulfonate groups. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction is crucial for its staining properties and potential therapeutic effects .

Comparison with Similar Compounds

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its specific molecular structure and properties. Similar compounds include:

Direct Orange 9: Another azo dye with similar applications but different molecular structure.

Direct Orange 82: A related compound with distinct chemical properties and uses.

These compounds share some functional similarities but differ in their specific applications and chemical behavior.

Biological Activity

C.I. Direct Orange 8, disodium salt, is an azo dye primarily used in textile and food industries. Its biological activity has garnered attention due to its potential toxicity and interactions with biological systems. This article reviews the biological activity of C.I. Direct Orange 8, including its metabolism, genotoxicity, and carcinogenic potential based on diverse research findings.

Chemical Structure and Properties

C.I. Direct Orange 8 is classified as an azo dye characterized by the presence of two aromatic amine groups linked by a nitrogen double bond. Its chemical formula is C16H10N2Na2O4S, and it is soluble in water, making it suitable for various applications.

Metabolism and Toxicokinetics

Research indicates that azo dyes like C.I. Direct Orange 8 undergo metabolic reduction in the body, leading to the release of potentially harmful compounds such as benzidine. The reduction process primarily occurs via:

- Intestinal Microflora : Bacteria in the gut can reduce azo bonds, liberating aromatic amines.

- Hepatic Enzymes : Liver enzymes also facilitate the reductive cleavage of azo dyes.

These processes can result in the formation of genotoxic metabolites that may contribute to adverse health effects .

Genotoxicity

Genotoxicity studies have shown that exposure to C.I. Direct Orange 8 can lead to chromosomal aberrations and increased frequencies of micronuclei in peripheral lymphocytes. A study involving workers exposed to benzidine-based dyes reported a dose-related increase in chromosomal aberrations associated with higher airborne concentrations of these dyes .

| Study | Findings |

|---|---|

| Lynn et al., 1980 | Observed chromosomal aberrations in animal models exposed to C.I. Direct Orange 8 |

| NTP Study, 2011 | Indicated potential for DNA damage and mutagenicity |

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified several benzidine-based dyes as probable human carcinogens based on animal studies demonstrating tumor formation . Specifically, studies have shown that exposure to C.I. Direct Orange 8 can induce tumors in various organs, including:

- Liver : Hepatocellular carcinomas observed in rat models.

- Bladder : Transitional cell carcinomas noted in experimental studies.

Case Studies

- Animal Studies : In a 13-week feeding study on Fischer 344 rats, administration of C.I. Direct Orange 8 resulted in significant liver neoplasms, indicating its carcinogenic potential .

- Human Exposure Studies : Epidemiological studies have linked occupational exposure to benzidine-based dyes with increased cancer incidence among workers in dye manufacturing facilities .

Properties

CAS No. |

2429-79-0 |

|---|---|

Molecular Formula |

C29H19N5Na2O6S |

Molecular Weight |

611.5 g/mol |

IUPAC Name |

disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |

InChI Key |

RBOUZBUAZMPIJV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.